molecular formula C6H9N3 B1464760 N2-methylpyridine-2,4-diamine CAS No. 920520-39-4

N2-methylpyridine-2,4-diamine

Cat. No. B1464760
CAS RN: 920520-39-4
M. Wt: 123.16 g/mol
InChI Key: CFDLZUIAPBQUQC-UHFFFAOYSA-N
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Description

N2-methylpyridine-2,4-diamine, also known as MPD, is a heterocyclic organic compound. It has a molecular weight of 123.16 and its IUPAC name is N2-methyl-2,4-pyridinediamine . The compound is used in several pharmaceutical and industrial applications due to its unique chemical and biological properties.


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9N3/c1-8-6-4-5(7)2-3-9-6/h2-4H,1H3,(H3,7,8,9) . This indicates that the compound has a pyridine ring with two amine groups at positions 2 and 4, and a methyl group attached to the nitrogen at position 2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 123.16 . The hydrochloride form of the compound is a light-yellow to brown powder or crystals . It is soluble in water and has a strong odor.

Scientific Research Applications

Crystal Structure and Spectroscopic Properties

The crystal structure of compounds related to N2-methylpyridine-2,4-diamine, such as N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine, reveals nearly planar moieties with significant deviations for some atoms. These structures are crucial for understanding the intermolecular interactions and potential for forming supramolecular assemblies, which are essential for material science applications (Stöger et al., 2014).

Antitumor Activity

Compounds structurally related to this compound have been synthesized and evaluated for their antitumor activity. For instance, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine has shown significant activity against certain cancer cell lines, highlighting the potential of similar compounds in medicinal chemistry (Grivsky et al., 1980).

Oxidation and Redox Properties

The oxidation of coordinated diamines in complexes, such as those containing bipyridine ligands, is pivotal for understanding redox processes in inorganic chemistry. These insights are crucial for the development of catalysts and materials for energy conversion and storage (Brown et al., 1976).

Luminescent Materials and Sensing

Cyclometalated Iridium(III) bipyridyl–phenylenediamine complexes have been developed to exhibit multicolor phosphorescence. These compounds are used in the synthesis of luminescent probes for biological applications, including intracellular sensing. The photophysical properties and the ability to undergo specific reactions in response to biological analytes demonstrate their utility in bioimaging and diagnostics (Law et al., 2014).

Metal-Catalyzed Diamination

The diamination of alkenes, facilitated by metal catalysts, is a strategic approach to synthesizing compounds with the 1,2-diamine motif. This motif is prevalent in many biologically active natural products and pharmaceuticals. Recent advancements in metal-catalyzed diamination reactions underscore the relevance of compounds like this compound in synthetic organic chemistry (Cardona & Goti, 2009).

Polymeric Materials

The synthesis and characterization of aromatic polyimides containing triphenylpyridine moieties, derived from diamine monomers, highlight applications in materials science. These polyimides demonstrate excellent solubility, thermal stability, and mechanical properties, making them suitable for advanced material applications (Gu et al., 2015).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

2-N-methylpyridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-8-6-4-5(7)2-3-9-6/h2-4H,1H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDLZUIAPBQUQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696378
Record name N~2~-Methylpyridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

920520-39-4
Record name N~2~-Methylpyridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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